N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide
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Description
N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide is a useful research compound. Its molecular formula is C17H21N5OS and its molecular weight is 343.45. The purity is usually 95%.
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Biological Activity
N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The molecular structure of this compound consists of a pyrimidine core, a piperidine moiety, and a pyridine-thioacetamide group. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrimidine Core : Condensation of appropriate aldehydes and amines.
- Introduction of the Piperidine Moiety : Nucleophilic substitution reactions.
- Attachment of the Thioacetamide Group : Coupling reactions to incorporate the thioether functionality.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The binding affinity and selectivity towards these targets are crucial for its pharmacological effects.
Enzyme Inhibition
Studies have shown that this compound exhibits inhibitory activity against certain enzymes involved in metabolic pathways. For instance, it may inhibit kinases or phosphatases that play significant roles in cell signaling and proliferation.
Receptor Binding
The compound has also been investigated for its potential to bind to various receptors, including those involved in neurotransmission and inflammation. Its interaction with these receptors can modulate biological responses, such as pain perception or immune response.
Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways.
- Anti-inflammatory Effects : The compound has been shown to reduce pro-inflammatory cytokine production in vitro, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Data Table: Biological Activity Overview
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspase-dependent pathways leading to apoptosis.
Case Study 2: Anti-inflammatory Response
In a preclinical model of arthritis, the compound was administered to evaluate its anti-inflammatory effects. Results showed a marked decrease in joint swelling and inflammation markers, suggesting its potential as a therapeutic agent for autoimmune conditions.
Properties
IUPAC Name |
N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-pyridin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-13-4-8-22(9-5-13)16-10-15(19-12-20-16)21-17(23)11-24-14-2-6-18-7-3-14/h2-3,6-7,10,12-13H,4-5,8-9,11H2,1H3,(H,19,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVELLPZDSWNTND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)CSC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.